3-Sulfo-taurocholicAcidDisodiumSalt

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfo-taurocholic Acid Disodium Salt involves the sulfonation of taurocholic acid. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to introduce the sulfo group into the taurocholic acid molecule .

Industrial Production Methods

In industrial settings, the production of 3-Sulfo-taurocholic Acid Disodium Salt can be achieved through a similar sulfonation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

3-Sulfo-taurocholic Acid Disodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfo group to a sulfide group.

Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of 3-Sulfo-taurocholic Acid Disodium Salt .

Aplicaciones Científicas De Investigación

Biochemical Research

Bile Acid Metabolism Studies

3-Sulfo-taurocholic acid disodium salt plays a crucial role in studies investigating bile acid metabolism. Its structural characteristics allow researchers to explore the biochemical pathways involved in bile acid synthesis and regulation. The compound's enhanced solubility due to the sulfonate group facilitates its use in various experimental setups, including in vitro assays and animal models.

Gut Health Investigations

Research has shown that this bile acid derivative can influence gut health by modulating the gut microbiota and enhancing intestinal barrier function. Studies have indicated that it may help alleviate conditions such as cholestasis by reducing bile acid accumulation and promoting bile flow, thus supporting gastrointestinal health .

Pharmaceutical Development

Therapeutic Potential

The compound is being explored for its therapeutic potential in liver diseases, particularly in conditions involving cholestatic liver injury. Elevated plasma levels of 3-sulfo-taurocholic acid disodium salt have been observed in models of liver injury, suggesting its role as a biomarker for liver dysfunction . Its ability to enhance solubility may also improve the bioavailability of certain drugs when used as an excipient or co-formulant.

Drug Formulation

Given its hydrophilic properties, 3-sulfo-taurocholic acid disodium salt can be utilized in drug formulations aimed at improving the solubility and stability of poorly soluble compounds. This application is particularly relevant for oral drug delivery systems where solubility is a critical factor for absorption and efficacy.

Case Studies

Several case studies have highlighted the applications of 3-sulfo-taurocholic acid disodium salt in clinical settings:

- Cholestatic Liver Injury : A study demonstrated that treatment with this compound reduced liver damage in animal models subjected to bile duct ligation, indicating its protective effects against cholestatic injury .

- Gut Microbiota Alteration : Observations from clinical trials suggest that supplementation with bile acids like 3-sulfo-taurocholic acid can lead to beneficial changes in gut microbiota composition, potentially improving metabolic health outcomes.

Mecanismo De Acción

The mechanism of action of 3-Sulfo-taurocholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters in the liver and intestine. It aids in the emulsification and absorption of dietary fats by forming micelles. The compound also regulates cholesterol metabolism and has anti-inflammatory properties .

Comparación Con Compuestos Similares

Similar Compounds

Taurocholic Acid: The parent compound of 3-Sulfo-taurocholic Acid Disodium Salt, involved in bile acid metabolism.

Glycocholic Acid: Another bile acid conjugate with similar functions in fat digestion and absorption.

Ursodeoxycholic Acid: A bile acid used therapeutically to treat gallstones and liver diseases

Uniqueness

3-Sulfo-taurocholic Acid Disodium Salt is unique due to its sulfo group, which imparts distinct chemical properties and biological activities compared to other bile acids. This modification enhances its solubility and interaction with bile acid receptors, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

3-Sulfo-taurocholic Acid Disodium Salt, a bile acid derivative, has garnered significant attention in biochemical research due to its diverse biological activities. This article provides an in-depth analysis of its mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

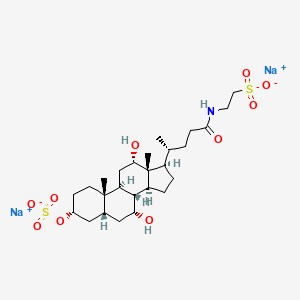

- Molecular Formula : C₂₃H₃₃NNa₂O₈S

- Molar Mass : Approximately 639.73 g/mol

- Structure : The compound features a sulfonate group that enhances its solubility and biological activity, making it crucial in various biochemical applications.

Target Proteins

The primary target of 3-Sulfo-taurocholic Acid Disodium Salt is Sortilin 1 (Sort1) , a protein implicated in lipid metabolism regulation. This interaction influences several biochemical pathways:

- Lipid Metabolism : It plays a pivotal role in the enterohepatic circulation of bile acids, essential for dietary fat digestion and absorption.

- Bile Acid Synthesis : As a metabolite of taurocholic acid, it is involved in synthesizing bile acids, which are critical for fat emulsification.

Pharmacokinetics

Research indicates that plasma levels of 3-Sulfo-taurocholic Acid Disodium Salt are significantly elevated in response to physiological changes such as bile duct ligation (BDL) in animal models. Notably:

- In wild-type and Sort1 knockout mice, plasma levels increased at 6 hours post-BDL and further peaked at 24 hours in Sort1 knockout mice.

- This elevation suggests a compensatory mechanism in response to altered bile flow.

Biological Activities

3-Sulfo-taurocholic Acid Disodium Salt exhibits several notable biological activities:

- Choleretic Effect : It stimulates bile production, enhancing digestive processes.

- Impact on ATPase Activity : Studies have demonstrated that it modulates ATPase activity differently across various tissues. For example:

Case Studies and Research Findings

Several studies have explored the implications of 3-Sulfo-taurocholic Acid Disodium Salt in health and disease contexts:

Propiedades

IUPAC Name |

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZGOMAYFRJNTP-NEMAEHQESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NNa2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.